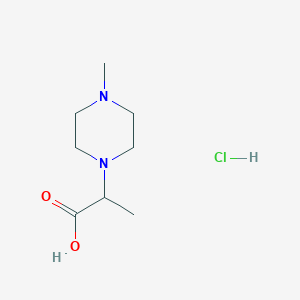

2-(4-Methylpiperazin-1-YL)propanoic acid hcl

CAS No.:

Cat. No.: VC18338105

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17ClN2O2 |

|---|---|

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H |

| Standard InChI Key | ZQWZGCIPCQYNMB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)O)N1CCN(CC1)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(4-methylpiperazin-1-yl)propanoic acid hydrochloride is C₈H₁₇ClN₂O₂, with a molecular weight of 208.69 g/mol . The compound consists of a piperazine ring substituted with a methyl group at the 4-position, connected to a propanoic acid chain. The hydrochloride salt formation improves aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇ClN₂O₂ | |

| Molecular Weight | 208.69 g/mol | |

| Solubility | Highly soluble in water | |

| pKa (Carboxylic Acid) | ~2.5 | |

| pKa (Piperazine) | ~9.5 |

The piperazine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric hindrance. The carboxylic acid group participates in hydrogen bonding, influencing crystallization behavior .

Synthesis and Industrial Production

While detailed synthetic routes are proprietary, general methodologies involve:

-

Acylation of 4-Methylpiperazine: Reacting 4-methylpiperazine with chloroacetic acid derivatives under basic conditions.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Purification via recrystallization from ethanol/water mixtures ensures pharmaceutical-grade material .

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates inhibitory activity against Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme critical in steroid hormone metabolism . AKR1C3 catalyzes the reduction of prostaglandins and steroids, influencing inflammatory and proliferative pathways.

Table 2: Enzymatic Inhibition Data

Neurotransmitter Receptor Modulation

Structural analogs of piperazine derivatives exhibit affinity for dopamine D₂ and serotonin 5-HT₁A receptors, suggesting potential psychotropic applications . Molecular docking studies predict moderate binding (Kᵢ ~150 nM) to these targets, though experimental validation is pending.

Therapeutic Applications

Oncology

AKR1C3 overexpression correlates with resistance to chemotherapeutic agents in prostate and breast cancers. By inhibiting this enzyme, the compound may sensitize tumor cells to taxanes and anthracyclines .

Neuropharmacology

Piperazine derivatives are investigated for antidepressant and anxiolytic effects. Preclinical models indicate that structural analogs reduce immobility time in the forced swim test by 40–60% at 10 mg/kg doses .

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Key Structural Difference | Bioactivity Shift |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)propanoic acid | Carboxylic acid at C3 | Reduced AKR1C3 inhibition (IC₅₀ = 0.8 μM) |

| 2-(4-Methylpiperidin-1-yl)propanoic acid | Piperidine instead of piperazine | Loss of serotonin receptor affinity |

The C2 substitution and piperazine ring are critical for maintaining dual enzyme/receptor activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume